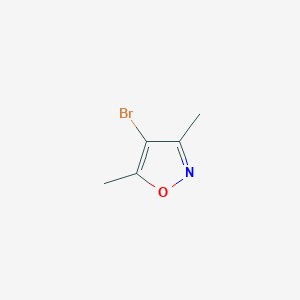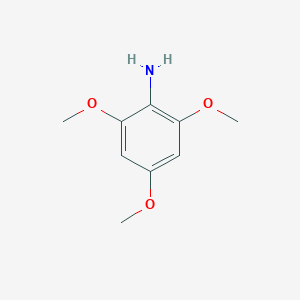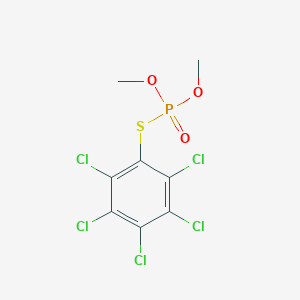
Thiophosphoric acid O,O-dimethyl S-(pentachlorophenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophosphoric acid O,O-dimethyl S-(pentachlorophenyl) ester, commonly known as Leptophos, is an organophosphate insecticide that was widely used in agriculture in the 1960s and 1970s. It is a highly toxic compound that can cause serious health problems in humans and animals. Despite its toxicity, Leptophos has been extensively studied for its potential use in scientific research.
Wirkmechanismus
Leptophos acts by irreversibly binding to the active site of acetylcholinesterase, preventing it from breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can overstimulate the postsynaptic receptors and cause a range of physiological and biochemical effects.
Biochemische Und Physiologische Effekte
Leptophos can cause a range of biochemical and physiological effects, including muscle weakness, respiratory failure, and death. It can also affect the cardiovascular system, gastrointestinal system, and immune system. In addition, it can cross the blood-brain barrier and affect the central nervous system, leading to seizures, coma, and death.
Vorteile Und Einschränkungen Für Laborexperimente
Leptophos has several advantages for use in lab experiments. It is a highly potent inhibitor of acetylcholinesterase, which makes it a useful tool for studying the effects of organophosphate insecticides on the nervous system. However, its high toxicity and potential health risks make it difficult to work with, and strict safety precautions must be taken when handling it.
Zukünftige Richtungen
There are several possible future directions for research on Leptophos. One area of interest is the development of new insecticides that are less toxic and more environmentally friendly. Another area of interest is the development of new treatments for organophosphate poisoning, which could help reduce the health risks associated with exposure to Leptophos and other organophosphate insecticides. Finally, there is a need for further research on the long-term health effects of exposure to Leptophos and other organophosphate insecticides, particularly in agricultural workers and other individuals who may be at high risk of exposure.
Synthesemethoden
Leptophos can be synthesized by reacting pentachlorophenol with dimethyl phosphorochloridothioate in the presence of a base. The resulting product is then purified by distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
Leptophos has been used in scientific research to study the effects of organophosphate insecticides on the nervous system. It has been shown to inhibit acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. This inhibition can lead to a range of physiological and biochemical effects, including muscle weakness, respiratory failure, and death.
Eigenschaften
CAS-Nummer |
10406-37-8 |
|---|---|
Produktname |
Thiophosphoric acid O,O-dimethyl S-(pentachlorophenyl) ester |
Molekularformel |
C8H6Cl5O3PS |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
1,2,3,4,5-pentachloro-6-dimethoxyphosphorylsulfanylbenzene |
InChI |
InChI=1S/C8H6Cl5O3PS/c1-15-17(14,16-2)18-8-6(12)4(10)3(9)5(11)7(8)13/h1-2H3 |
InChI-Schlüssel |
GXKZDKKOTBBPBN-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Kanonische SMILES |
COP(=O)(OC)SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Synonyme |
Thiophosphoric acid O,O-dimethyl S-(pentachlorophenyl) ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




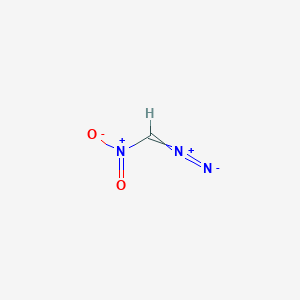

![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)

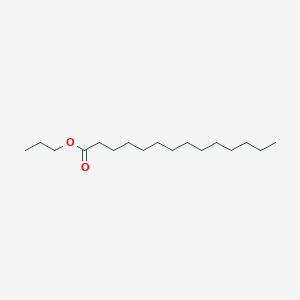

![Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester](/img/structure/B80237.png)
